Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Description
Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate is a substituted nicotinate derivative characterized by a pyridine ring with three distinct functional groups: a methyl group at position 2, a phenyl ring at position 6, and a trifluoromethyl (-CF₃) group at position 4. The ester moiety at position 3 enhances its lipophilicity, making it valuable in pharmaceutical and agrochemical research for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-3-22-15(21)14-10(2)20-13(9-12(14)16(17,18)19)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSVEVGOCMROCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Using Ammonium Carbamate
This method involves the use of ethyl acetoacetate in methanol with ammonium carbamate to produce ethyl (Z)-3-aminobut-2-enoate, which is then condensed with an olefinic ether to yield ethyl 2-methyl-6-(trifluoromethyl)nicotinate. This route is analogous to the one described in patent WO2006059103A2.
Reaction of Ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Patent WO2006059103A2 describes a method using ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to prepare 2-(chloromethyl)-6-(trifluoromethyl)ethyl nicotinate in a one-pot reaction with acetic acid and ammonium acetate. However, this method produces a messy product with low yield and difficult purification, making it unsuitable for production.
Coupling of Ethyl 4-chloro-3-oxobutyrate with Ethylene Glycol Monomethyl Ether
Reaction Data
Although specific reaction data for the preparation of this compound is limited, some data is available for similar compounds:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The trifluoromethyl group at position 4 is a common feature among nicotinate derivatives, contributing to electron-withdrawing effects that stabilize the pyridine ring and enhance metabolic resistance. Key analogs and their distinguishing features include:
Electronic and Steric Effects
- Trifluoromethyl Group : The -CF₃ group at position 4 or 6 induces strong electron-withdrawing effects, reducing electron density on the pyridine ring and influencing intermolecular interactions (e.g., hydrogen bonding) .
- Substituent Position : The placement of substituents significantly impacts biological activity. For example, the phenyl group at position 6 in the target compound may enhance π-π stacking in protein binding compared to smaller groups (e.g., methyl in ethyl 6-(trifluoromethyl)nicotinate) .
- Steric Hindrance : Bulky groups like p-tolyl () or chloro () can limit rotational freedom, affecting conformational stability and crystallinity .
Spectroscopic and Crystallographic Insights
- FT-IR and NMR : Analogs such as ethyl 6-(trifluoromethyl)nicotinate exhibit distinct C-F stretching vibrations (~1150 cm⁻¹) and deshielded aromatic protons in NMR due to -CF₃ .
- Crystallography : Hydrogen-bonding patterns in nicotinate derivatives (e.g., N-H···O interactions) are critical for crystal packing, as demonstrated in studies using SHELX software .
Biological Activity
Ethyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates, characterized by its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyridine ring with various functional groups that contribute to its chemical reactivity and biological properties. The trifluoromethyl group is particularly significant as it influences the compound's solubility and interaction with biological membranes.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the use of ammonium carbamate and other reagents to enhance yield and purity. Various methods have been documented, including:
- Esterification : Reaction of nicotinic acid derivatives with alcohols under acidic conditions.
- Substitution Reactions : Introduction of different functional groups through nucleophilic substitutions.
Pharmacological Potential
This compound has been investigated for several biological activities:
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Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially acting through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Cell Line IC50 (μM) Mechanism of Action HCT-15 0.068 VEGFR-2 inhibition MCF-7 0.1 Induction of apoptosis - Antimicrobial Activity : The compound has shown promising results against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to modulate various biochemical pathways related to:
- Cell Signaling : Interaction with receptors or enzymes that regulate cellular responses.
- Metabolic Processes : Influencing metabolic pathways that are crucial for cell survival and proliferation.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Cytotoxicity Evaluation : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
- Antioxidant Properties : Some derivatives of this compound have shown antioxidant activity comparable to ascorbic acid, suggesting additional health benefits beyond cytotoxicity .
- Application in Drug Development : As an intermediate in the synthesis of pharmaceuticals, this compound is being explored for its role in developing new drug candidates with enhanced efficacy against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
